Cas no 55499-43-9 ((3,4-dimethylphenyl)boronic acid)
(3,4-dimethylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dimethylphenylboronic acid
- 3,4-Dimethylbenzeneboronic acid
- 3,4-Dimethylphenylboronic Acid (contains varying amounts of Anhydride)
- (3,4-dimethylphenyl)boronic acid
- 3,4-Dimethylbenzeneboronic Acid (contains varying amounts of Anhydride)
- Boronicacid, (3,4-dimethylphenyl)- (9CI)
- Boronicacid, B-(3,4-dimethylphenyl)-
- 3,4-Dimethylphenylboronicacid
- (3,4-dimethylphenyl)boranediol
- Boronic acid, (3,4-dimethylphenyl)-
- PubChem1832
- 4-BORONO-O-XYLENE
- AMTB1115
- 3.4-dimethylbenzeneboronic acid
- 3,4-dimethyl phenylboronic acid
- 3,4-dimethylphenyl boronic acid
- KDVZJKOYSOFXRV-UHFFFAOYSA-N
- SBB08
- AM804041
- Z336079990
- AB07958
- AS-3161
- 55499-43-9
- MFCD01009694
- SY018103
- EN300-106935
- DTXSID40370239
- A8028
- SCHEMBL40868
- CS-D1027
- D3110
- AKOS000285051
- J-511221
- 3,4-dimethylphenylboronic acid, AldrichCPR
- FT-0614370
- DB-009516
-
- MDL: MFCD01009694
- Inchi: 1S/C8H11BO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,10-11H,1-2H3
- InChI Key: KDVZJKOYSOFXRV-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(C)=C(C)C=1)O
- BRN: 2963858
Computed Properties
- Exact Mass: 150.08500
- Monoisotopic Mass: 150.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: solid
- Density: 1.07
- Melting Point: 220°C
- Boiling Point: 304.9℃ at 760 mmHg
- Flash Point: 138.2 °C
- Refractive Index: 1.523
- PSA: 40.46000
- LogP: -0.01680
- Solubility: Not determined
(3,4-dimethylphenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: R22;R36/37/38
- Safety Instruction: S37/39; S26; S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38; R22
- Safety Term:S26;S37/39
(3,4-dimethylphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(3,4-dimethylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | D8512-1 g |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 1g |
$ 4.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | D8512-5 g |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 5g |
$ 11.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | D8512-25 g |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 25g |
$ 32.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JY015-5g |
(3,4-dimethylphenyl)boronic acid |
55499-43-9 | 98% | 5g |
145.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JY015-1g |
(3,4-dimethylphenyl)boronic acid |
55499-43-9 | 98% | 1g |
50.0CNY | 2021-08-06 | |
| Matrix Scientific | 035482-25g |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 25g |
$130.00 | 2023-09-10 | ||
| Matrix Scientific | 035482-100g |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 100g |
$320.00 | 2023-09-10 | ||
| TRC | D479928-500mg |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | D479928-1g |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 1g |
$ 60.00 | 2022-06-05 | ||
| TRC | D479928-2.5g |
3,4-Dimethylphenylboronic acid |
55499-43-9 | 2.5g |
$87.00 | 2023-05-18 |
(3,4-dimethylphenyl)boronic acid Suppliers
(3,4-dimethylphenyl)boronic acid Related Literature
-
Te-Hsuan Chen,Daggula Mallikarjuna Reddy,Chin-Fa Lee RSC Adv. 2017 7 30214
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives o-Xylenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Xylenes o-Xylenes
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on (3,4-dimethylphenyl)boronic acid
Introduction to (3,4-dimethylphenyl)boronic Acid (CAS No. 55499-43-9)
(3,4-dimethylphenyl)boronic acid, with the chemical formula C₈H₁₀BO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, coupled with a boronic acid functional group. This unique configuration makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules.
The compound is identified by its CAS number 55499-43-9, which serves as a unique identifier in scientific literature and industrial applications. Its utility stems from the reactivity of the boronic acid moiety, which can participate in various catalytic processes to form carbon-carbon bonds. These properties have made (3,4-dimethylphenyl)boronic acid a cornerstone in the development of novel pharmaceuticals and agrochemicals.
In recent years, advancements in medicinal chemistry have highlighted the importance of boronic acids in drug design. The ability of boronic acids to form stable complexes with metals has been leveraged in the development of targeted therapies. For instance, research has demonstrated that boron-containing compounds can exhibit potent inhibitory effects on enzymes involved in cancer pathways. This has spurred interest in derivatives of (3,4-dimethylphenyl)boronic acid as potential candidates for therapeutic intervention.
One of the most notable applications of (3,4-dimethylphenyl)boronic acid is in the field of green chemistry. The Suzuki-Miyaura coupling reaction, which utilizes boronic acids as key reagents, offers a highly efficient and environmentally friendly approach to constructing complex organic molecules. This method has gained traction due to its mild reaction conditions and high yields, making it an attractive alternative to traditional synthetic routes.
The pharmaceutical industry has also embraced the use of (3,4-dimethylphenyl)boronic acid in the development of innovative drug formulations. Researchers have explored its potential as a prodrug or a precursor for biologically active molecules. For example, studies have shown that boronic acid derivatives can enhance drug solubility and bioavailability, thereby improving therapeutic efficacy. This has opened new avenues for drug development and optimization.
In addition to its pharmaceutical applications, (3,4-dimethylphenyl)boronic acid finds utility in materials science. Its ability to form stable metal complexes has been exploited in the synthesis of advanced materials such as catalysts and sensors. These materials exhibit unique properties that make them suitable for various industrial applications, including catalytic converters and electronic devices.
The synthesis of (3,4-dimethylphenyl)boronic acid typically involves the reaction of 3,4-dimethylaniline with boric acid or related boron compounds under controlled conditions. Recent innovations in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and industrial purposes. These advancements underscore the growing importance of boronic acids in modern chemistry.
Recent research has also explored the role of (3,4-dimethylphenyl)boronic acid in biocatalysis. Studies have demonstrated that boronic acids can act as inhibitors or substrates for enzymes involved in metabolic pathways. This has implications for both therapeutic applications and industrial bioprocessing. By understanding the interactions between boronic acids and biological systems, scientists can develop more effective strategies for disease treatment and process optimization.
The future prospects for (3,4-dimethylphenyl)boronic acid are promising, with ongoing research aimed at uncovering new applications and refining existing synthetic methods. As our understanding of its chemical properties continues to evolve, so too will its role in advancing science and technology. The compound's versatility makes it a valuable tool for researchers across multiple disciplines, ensuring its continued relevance in years to come.
55499-43-9 ((3,4-dimethylphenyl)boronic acid) Related Products
- 172975-69-8(3,5-Dimethylphenylboronic acid)
- 183158-34-1(2,3-Dimethylphenylboronic acid)
- 352534-80-6(2,4,5-trimethylphenylboronic acid)
- 5720-05-8(4-Methylbenzeneboronic Acid)
- 919104-93-1(Boronic acid, B-[1,1':2',1''-terphenyl]-4-yl-)
- 1218790-88-5(4-Hydroxymethyl-3-methylphenylboronic acid)
- 1246022-53-6(Boronic acid, B-(3,4,5-trimethylphenyl)-)
- 17933-03-8(m-Methylphenylboronic Acid)
- 197223-36-2(2,3,5,6-Tetramethylphenylboronic Acid)
- 911210-49-6(3-Cyano-4-methylphenylboronic acid)